molecular formula C19H17ClF6N2O2 B4148510 1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE

1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE

Cat. No.: B4148510
M. Wt: 454.8 g/mol
InChI Key: HFRQMDMZFMZJKJ-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a quinazoline core, a chlorobenzyl group, and multiple trifluoromethyl groups

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activities and potential applications, particularly if it exhibits promising bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization and functionalization reactions to introduce the quinazoline core and trifluoromethyl groups. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazolines .

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazoline: Similar structure but lacks the dione functionality.

    1-(2-chlorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-quinazoline: Similar structure but lacks the tetrahydro and dione functionalities.

    1-(2-chlorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-quinazoline-2,5-dione: Similar structure but with different substituents.

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, while the quinazoline core provides a versatile scaffold for further modifications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF6N2O2/c1-16(2)7-12-14(13(29)8-16)17(18(21,22)23,19(24,25)26)27-15(30)28(12)9-10-5-3-4-6-11(10)20/h3-6H,7-9H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRQMDMZFMZJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(NC(=O)N2CC3=CC=CC=C3Cl)(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 3
1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 5
1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
1-[(2-CHLOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE

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